molecular formula C17H18ClNO2 B12367017 N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide

N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide

Cat. No.: B12367017
M. Wt: 303.8 g/mol
InChI Key: CLAKLBXBJFDOMB-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenoxy group attached to a phenyl ring, which is further connected to a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide typically involves the reaction of 4-chlorophenol with 2-bromo-1-(4-chlorophenoxy)benzene under basic conditions to form the intermediate 2-(4-chlorophenoxy)phenol. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted products with new functional groups replacing the chlorophenoxy group.

Scientific Research Applications

N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C17H18ClNO2/c1-17(2,3)16(20)19-14-6-4-5-7-15(14)21-13-10-8-12(18)9-11-13/h4-11H,1-3H3,(H,19,20)

InChI Key

CLAKLBXBJFDOMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1OC2=CC=C(C=C2)Cl

Origin of Product

United States

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